An In-depth Technical Guide to Ethanesulfonyl Chloride: Properties, Structure, and Applications
An In-depth Technical Guide to Ethanesulfonyl Chloride: Properties, Structure, and Applications
A Note on the Topic: This guide provides a comprehensive overview of ethanesulfonyl chloride (C₂H₅ClO₂S) . Initial searches for "ethanesulfinyl chloride (C₂H₅ClOS)" did not yield sufficient data in established chemical databases, suggesting it is a less common or stable compound. Given the similarity in nomenclature, this guide focuses on the well-documented and widely used ethanesulfonyl chloride, which is likely the intended subject of interest for researchers in drug development and chemical synthesis.
Introduction and Strategic Importance
Ethanesulfonyl chloride, also known as ethylsulfonyl chloride, is a pivotal reagent in organic synthesis, valued for its role as a precursor to the ethanesulfonyl (or "esyl") group. Its high reactivity makes it an essential building block in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of the ethanesulfonyl moiety can significantly alter the biological activity, solubility, and metabolic stability of a molecule. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the molecular characteristics and practical applications of ethanesulfonyl chloride.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of ethanesulfonyl chloride is fundamental to its safe handling and effective use in synthesis.
Molecular Weight and Core Properties
The fundamental properties of ethanesulfonyl chloride are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅ClO₂S | [2][3] |
| Molecular Weight | 128.58 g/mol | [2] |
| CAS Number | 594-44-5 | [2][3][4] |
| Appearance | Colorless to light yellow or light brown liquid | [5] |
| Density | 1.357 g/mL at 25 °C | [6][7] |
| Boiling Point | 177 °C | [6] |
| Refractive Index | n20/D 1.452 | [6][7] |
| SMILES | CCS(=O)(=O)Cl | [4][8] |
| InChIKey | FRYHCSODNHYDPU-UHFFFAOYSA-N | [3][8] |
3D Molecular Structure and Conformation
The central sulfur atom is bonded to two oxygen atoms, one chlorine atom, and the ethyl group. The geometry around the sulfur atom is approximately tetrahedral. The C-S-Cl and O-S-O bond angles are expected to deviate from the ideal 109.5° due to the differing steric and electronic demands of the substituents. The two S=O bonds are very short and strong, indicating a high degree of double-bond character. The ethyl group is conformationally flexible, with rotation possible around the C-C and C-S single bonds.
The following diagram illustrates the logical relationship between the compound's identity and its key structural descriptors.
Caption: General workflow for the synthesis of ethanesulfonamides.
Role in Drug Discovery
Ethanesulfonyl chloride is a key intermediate in the synthesis of numerous pharmaceuticals. For instance, it has been utilized in the development of selective inhibitors of oncogenic B-raf kinase, which are potent anti-melanoma agents. [9]The ethanesulfonyl group can form critical hydrogen bonds with target proteins, enhancing binding affinity and selectivity. Its use in the synthesis of deuterated baricitinib, a Janus kinase (JAK) inhibitor, highlights its importance in creating isotopically labeled standards for pharmacokinetic studies. [10]
Conclusion
Ethanesulfonyl chloride is a versatile and powerful reagent for the introduction of the ethanesulfonyl group in organic synthesis. Its well-defined physicochemical properties and reactivity profile make it an indispensable tool for medicinal chemists and process development scientists. Adherence to strict safety protocols is paramount due to its hazardous nature. The continued application of this reagent in the synthesis of complex molecules underscores its enduring importance in the advancement of pharmaceutical and chemical sciences.
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